molecular formula C26H29N5O4S B1663068 N-(2-(Dimethylamino)ethyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide CAS No. 88476-68-0

N-(2-(Dimethylamino)ethyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide

Cat. No. B1663068
CAS RN: 88476-68-0
M. Wt: 507.6 g/mol
InChI Key: PCDQLFWIZFQMAV-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide, also known as CUDC-101, is a small molecule inhibitor that has shown promising results in cancer research. This compound has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer.

Scientific Research Applications

Antitumor Activity and Clinical Trials

N-(2-(Dimethylamino)ethyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide, also known as CI-921, has been studied for its antitumor activity. A phase II trial demonstrated its application in advanced malignancies, showing limited responses in breast cancer, head and neck, and nonsmall cell lung cancer patients (Sklarin et al., 1992).

Blood-Brain Barrier and Liver Penetration

CI-921 shows a unique ability to penetrate the blood-brain barrier, which is not common among antitumor agents. This property suggests its potential use in treating brain tumors or metastases (Cornford et al., 2004).

Structural and DNA Interaction Studies

CI-921's structure has been analyzed for its implications in DNA-binding models, which is crucial for understanding its mechanism as an anticancer agent. These studies help in designing more effective derivatives (Hudson et al., 1987).

Mechanism of Action and Pharmacokinetics

Research on CI-921's mechanism of action, particularly its interactions with DNA, provides insights into its mutagenic and carcinogenic potential. Its efficacy is attributed to its ability to bind to DNA and interfere with nucleic acid synthesis (Shukla et al., 2006). Additionally, studies on its disposition in plasma and tissues like liver and tumors in mice reveal important pharmacokinetic properties, contributing to its efficacy in solid tumors (Kestell et al., 1990).

Topoisomerase II Interaction

CI-921's interaction with topoisomerase II, a key enzyme in DNA replication and repair, has been studied. This research informs the development of analogues and derivatives with potentially enhanced anticancer properties (Pastwa et al., 1998).

properties

CAS RN

88476-68-0

Product Name

N-(2-(Dimethylamino)ethyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide

Molecular Formula

C26H29N5O4S

Molecular Weight

507.6 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide

InChI

InChI=1S/C26H29N5O4S/c1-31(2)15-14-27-26(32)20-10-7-9-19-24(18-8-5-6-11-21(18)28-25(19)20)29-22-13-12-17(16-23(22)35-3)30-36(4,33)34/h5-13,16,30H,14-15H2,1-4H3,(H,27,32)(H,28,29)

InChI Key

PCDQLFWIZFQMAV-UHFFFAOYSA-N

SMILES

CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC

Other CAS RN

88476-68-0

synonyms

N-(2-dimethylaminoethyl)-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide;                               SN-16713

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(Dimethylamino)ethyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide
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N-(2-(Dimethylamino)ethyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide
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N-(2-(Dimethylamino)ethyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide
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N-(2-(Dimethylamino)ethyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide
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N-(2-(Dimethylamino)ethyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide

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